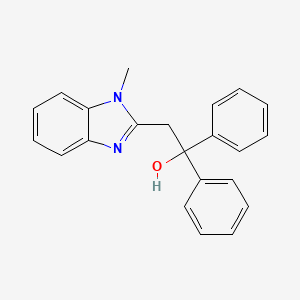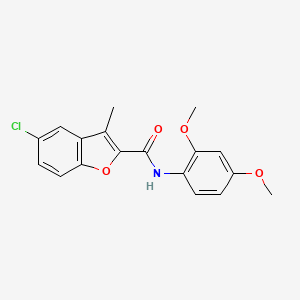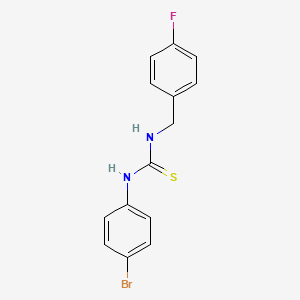![molecular formula C19H17NO5 B5732640 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, also known as IM-54, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can also induce the expression of various genes involved in apoptosis and cell cycle regulation. Additionally, 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can modulate the activity of various enzymes and receptors involved in cellular signaling.
Biochemical and Physiological Effects:
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer effects. 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can also modulate the activity of various enzymes and receptors involved in cellular signaling. Additionally, 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can induce the expression of various genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target specific signaling pathways. However, 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more efficient and scalable synthesis methods for 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. Another direction is the investigation of the potential applications of 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione in other scientific research fields, such as immunology and infectious diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione at different concentrations and in different cell types.
Synthesemethoden
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization and condensation reactions. The final product is obtained through purification and isolation steps. The synthesis of 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and cardiovascular research. In cancer research, 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuropharmacology, 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and apoptosis. In cardiovascular research, 2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory and anti-atherosclerotic effects.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-16(24-2)9-8-14(17(11)25-3)15(21)10-20-18(22)12-6-4-5-7-13(12)19(20)23/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHZLXXIONJXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)





![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)


